molecular formula C31H24F2N4O3 B2931999 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1796890-30-6

1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Cat. No. B2931999
CAS RN: 1796890-30-6
M. Wt: 538.555
InChI Key: CUXHEBBBYKZVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C31H24F2N4O3 and its molecular weight is 538.555. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphs and Solid Dispersions for Enhanced Solubility

The study of polymorphs of benzodiazepin-urea derivatives like YM022 reveals that different crystalline forms (alpha and beta forms) and amorphous forms can significantly impact the solubility and bioavailability of these compounds. Techniques such as recrystallization, solid dispersion, and wet grinding have been employed to enhance their solubility, indicating the importance of physical form in the drug development process for poorly water-soluble drugs (Yano et al., 1996).

In Vivo and In Vitro Absorption Enhancement

Further studies on YM022, a poorly water-soluble drug, have shown that forming colloidal particles from solid dispersion systems can improve its absorption both in vitro and in vivo. This highlights the potential of utilizing colloidal delivery systems to enhance the pharmacokinetic profile of similar compounds, demonstrating their utility in improving drug efficacy (Yano et al., 1996).

Anticancer Activity

Derivatives of 1-aryl-3-(2-chloroethyl) ureas, related in structure to the compound , have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxic effects in vitro on human adenocarcinoma cells, indicating their potential as anticancer agents. Such studies underscore the relevance of chemical modifications to enhance therapeutic properties of benzodiazepin-urea compounds (Gaudreault et al., 1988).

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F2N4O3/c1-19-9-5-6-12-24(19)27(38)18-37-26-14-8-7-13-25(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-23-16-21(32)15-22(33)17-23/h2-17,29H,18H2,1H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXHEBBBYKZVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=CC(=C4)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.